2-Hydroxy-6-methoxybenzoic acid

Übersicht

Beschreibung

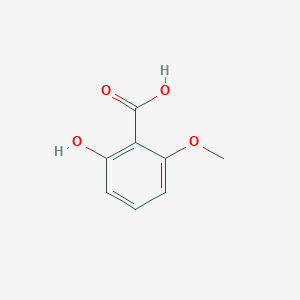

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic acid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of both hydroxyl and methoxy groups attached to a benzene ring, making it a derivative of salicylic acid. It is known for its significant analgesic effects and is used in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-methoxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It has been used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma .

Mode of Action

It exhibits significant analgesic effects , suggesting it may interact with pain receptors or pathways.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

It is known to exhibit significant analgesic effects , indicating that it may modulate pain signaling pathways at the molecular and cellular levels.

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy may be affected by temperature and other environmental conditions.

Biochemische Analyse

Biochemical Properties

2-Hydroxy-6-methoxybenzoic acid plays a role in biochemical reactions. It can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Cellular Effects

It has been reported to exhibit significant analgesic effects , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

Given its analgesic effects , it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

This compound can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 2-Hydroxy-6-methoxybenzoesäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher synthetischer Weg beinhaltet die Reaktion von o-Chlorbenzonitril mit Natriummethylat in einem Autoklaven bei 80-100°C und einem Druck von 0,2-0,4 Mpa. Das Reaktionsgemisch wird dann mit flüssiger Natronlauge behandelt, gefolgt von einer Destillation zur Rückgewinnung von Methanol. Das Endprodukt wird durch Ansäuern mit Salzsäure erhalten, was zur Ausfällung von 2-Hydroxy-6-methoxybenzoesäure führt .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-Hydroxy-6-methoxybenzoesäure beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen gewährleistet eine konstante Produktqualität und Ausbeute. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Hydroxy-6-methoxybenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Benzoesäuren.

4. Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-methoxybenzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-6-methoxybenzoesäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Es ist bekannt, dass es analgetische Wirkungen zeigt, indem es die Synthese von Prostaglandinen hemmt, die Mediatoren von Schmerz und Entzündung sind. Die Hydroxyl- und Methoxygruppen der Verbindung spielen eine entscheidende Rolle bei ihrer Bindung an die aktiven Zentren von Enzymen, die an der Prostaglandinsynthese beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-6-methoxybenzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Salicylsäure: Fehlt die Methoxygruppe, wodurch sie im Vergleich zu 2-Hydroxy-6-methoxybenzoesäure weniger lipophil ist.

p-Hydroxybenzoesäure: Hat eine Hydroxylgruppe in der para-Position, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Vanillinsäure: Enthält sowohl Hydroxyl- als auch Methoxygruppen, jedoch in unterschiedlichen Positionen, was zu Variationen in der biologischen Aktivität führt.

Diese Vergleiche heben die einzigartigen strukturellen Merkmale und Eigenschaften von 2-Hydroxy-6-methoxybenzoesäure hervor, wodurch sie zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen wird.

Biologische Aktivität

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic compound with notable biological activities. This article reviews its pharmacological properties, including analgesic effects, anti-inflammatory activity, and potential applications in various therapeutic areas.

- Molecular Formula : CHO

- Molecular Weight : 168.147 g/mol

- CAS Number : 3147-64-6

- Melting Point : 134-138 °C

- Density : 1.4±0.1 g/cm³

- Boiling Point : 330.4±27.0 °C at 760 mmHg

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been utilized for the determination of acetylsalicylic acid and its metabolite salicylic acid in animal plasma, highlighting its relevance in pain management studies .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK . This makes it a candidate for treating inflammatory conditions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against antibiotic-resistant strains, suggesting its potential as a natural antimicrobial agent .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of TNF-α and IL-6, which are critical in inflammatory responses.

- Modulation of Signaling Pathways : The compound affects the NF-κB pathway, leading to decreased expression of inflammatory mediators .

- Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress .

Study on Analgesic Effects

A study conducted by Xu et al. (2009) reported the use of this compound in pharmacokinetic studies involving acetylsalicylic acid. The findings indicated that this compound could enhance the analgesic effects of acetylsalicylic acid through synergistic mechanisms .

Antimicrobial Efficacy Research

Another study explored the antimicrobial properties of this compound against various bacteria and fungi. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

Data Summary Table

Eigenschaften

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.